Competitive Inhibition of Phosphoglucose Isomerase: Ki = 61 μM (Cytosolic) and 40 μM (Chloroplastic)
Sorbitol-6-phosphate (Sor6P) functions as a competitive inhibitor of both cytosolic and chloroplastic isoforms of phosphoglucose isomerase (PGI, EC 5.3.1.9) in apple leaves [1]. In head-to-head comparison, the inhibitory potency of Sor6P differs between the two isoforms, with a Ki of 61 μM for cytosolic PGI and 40 μM for chloroplastic PGI [1]. For context, erythrose-4-phosphate (E4P), another known PGI inhibitor, exhibits Ki values of 1.2 μM (cytosolic) and 3.0 μM (chloroplastic) in the same study, indicating that Sor6P is a moderately potent physiological regulator rather than a tight-binding inhibitor [1]. The inhibition pattern is competitive with respect to the substrate glucose-6-phosphate, confirming that Sor6P binds to the enzyme active site as a substrate analog [1].
| Evidence Dimension | PGI inhibition constant (Ki) |
|---|---|
| Target Compound Data | Sor6P: cytosolic Ki = 61 μM; chloroplastic Ki = 40 μM |
| Comparator Or Baseline | Erythrose-4-phosphate: cytosolic Ki = 1.2 μM; chloroplastic Ki = 3.0 μM |
| Quantified Difference | Sor6P is 51-fold less potent than E4P on cytosolic PGI; 13-fold less potent on chloroplastic PGI |
| Conditions | Purified apple leaf PGI isoforms; pH and temperature not specified in abstract; competitive inhibition confirmed kinetically |
Why This Matters
This differential isoform inhibition profile (61 vs 40 μM) demonstrates that Sor6P provides a quantifiable tool for discriminating between cytosolic and chloroplastic PGI activities in plant enzyme assays, which is not achievable with non-specific inhibitors.
- [1] Zhou R, Cheng L. Competitive inhibition of phosphoglucose isomerase of apple leaves by sorbitol 6-phosphate. Journal of Plant Physiology. 2008;165(3):297-305. doi:10.1016/j.jplph.2007.03.008 View Source
